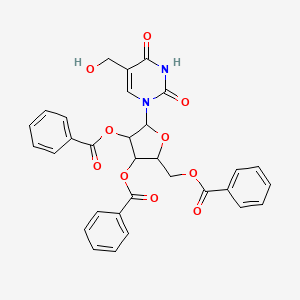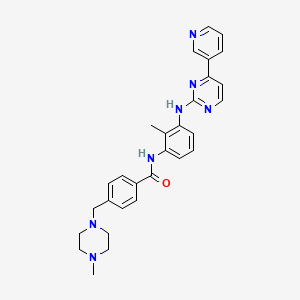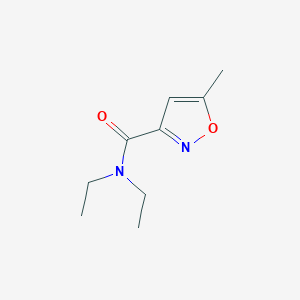
2',3',5'-Tri-O-benzoyl-5-hydroxymethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is a nucleoside derivative that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a modified pyrimidine nucleoside, specifically protected with benzoyl groups at the 2’, 3’, and 5’ positions, and a hydroxymethyl group at the 5’ position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine typically involves the protection of uridine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl groups. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The benzoyl groups can be selectively reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: 2’,3’,5’-Tri-O-benzoyl-5-carboxyuridine.
Reduction: 2’,3’,5’-Trihydroxy-5-hydroxymethyluridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine involves its incorporation into nucleic acids, where it interferes with nucleotide biosynthesis. This compound inhibits key enzymes involved in the synthesis of nucleotides, leading to the disruption of DNA and RNA synthesis. The hydroxymethyl group at the 5’ position plays a crucial role in its interaction with these enzymes, enhancing its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-benzoyl-5-methoxyuridine: Another nucleoside analog with similar protective groups but a methoxy group at the 5’ position.
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethylcytidine: Similar structure but with a cytidine base instead of uridine
Uniqueness
2’,3’,5’-Tri-O-benzoyl-5-hydroxymethyluridine is unique due to its specific combination of protective benzoyl groups and the hydroxymethyl group at the 5’ position. This unique structure enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C31H26N2O10 |
|---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c34-17-22-16-33(31(39)32-26(22)35)27-25(43-30(38)21-14-8-3-9-15-21)24(42-29(37)20-12-6-2-7-13-20)23(41-27)18-40-28(36)19-10-4-1-5-11-19/h1-16,23-25,27,34H,17-18H2,(H,32,35,39) |
InChI Key |
PJIYYSALHFWQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)







![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)
